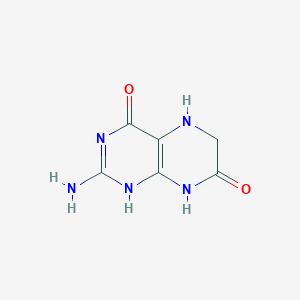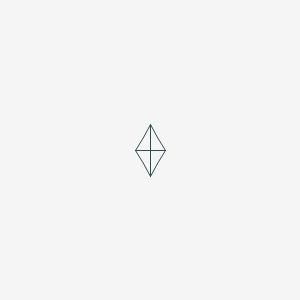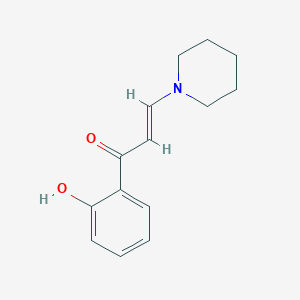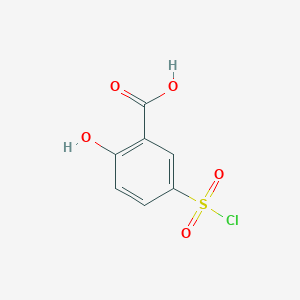
2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione, commonly known as BH4, is an essential cofactor for several enzymes involved in amino acid and neurotransmitter metabolism. It is a naturally occurring compound found in most living organisms, including humans. BH4 plays a crucial role in the regulation of nitric oxide synthesis, which is vital for the maintenance of cardiovascular, immune, and nervous system functions.
Mécanisme D'action
BH4 acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters and the regulation of nitric oxide synthesis. It is essential for the proper functioning of the enzymes responsible for the conversion of phenylalanine to tyrosine, which is a precursor for the synthesis of dopamine, norepinephrine, and epinephrine.
Effets Biochimiques Et Physiologiques
BH4 deficiency can lead to a decrease in the synthesis of neurotransmitters, which can result in neurological disorders such as depression and Parkinson's disease. BH4 is also involved in the regulation of nitric oxide synthesis, which plays a crucial role in the maintenance of cardiovascular, immune, and nervous system functions.
Avantages Et Limitations Des Expériences En Laboratoire
BH4 is a crucial cofactor for several enzymes involved in neurotransmitter and nitric oxide synthesis, making it an essential component in many laboratory experiments. However, the availability of BH4 can be limited, and its synthesis can be challenging and expensive.
Orientations Futures
Further research is needed to understand the role of BH4 in various physiological and pathological conditions. The development of new and efficient methods for the synthesis of BH4 could lead to the production of more affordable and accessible BH4 supplements for individuals with BH4 deficiency. Additionally, the use of BH4 as a potential therapeutic target for neurological disorders such as Parkinson's disease and depression warrants further investigation.
Méthodes De Synthèse
BH4 can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of BH4 involves the reaction of 6-methylpterin with ammonia and formic acid, followed by oxidation with hydrogen peroxide. Microbial fermentation involves the use of genetically modified bacteria to produce BH4 from simple carbon sources.
Applications De Recherche Scientifique
BH4 has been extensively studied for its role in various physiological and pathological conditions. It is a critical cofactor for the enzymes responsible for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. BH4 deficiency has been linked to several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
1011-10-5 |
|---|---|
Nom du produit |
2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione |
Formule moléculaire |
C6H7N5O2 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
2-amino-3,5,6,8-tetrahydropteridine-4,7-dione |
InChI |
InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h8H,1H2,(H4,7,9,10,11,12,13) |
Clé InChI |
JOCAZCZIQTXMHW-UHFFFAOYSA-N |
SMILES isomérique |
C1C(=O)NC2=C(N1)C(=O)N=C(N2)N |
SMILES |
C1C(=O)NC2=C(N1)C(=O)NC(=N2)N |
SMILES canonique |
C1C(=O)NC2=C(N1)C(=O)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)




![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)

![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)



